molecular formula C13H12O2 B1611084 4-(2-Methoxyphenyl)phenol CAS No. 65109-82-2

4-(2-Methoxyphenyl)phenol

Cat. No.: B1611084
CAS No.: 65109-82-2
M. Wt: 200.23 g/mol
InChI Key: QDLRJEPPCTUXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)phenol is an organic compound with the molecular formula C13H12O2. It is a phenolic compound characterized by a methoxy group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

4-(2-Methoxyphenyl)phenol, also known as eugenol, is a volatile phenolic bioactive compound . It has been identified in several aromatic plants and has shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . The compound has three active sites: hydroxyl, allylic, and aromatic groups . It has been reported to target the signal transducer and activator of transcription 3 (STAT3) .

Mode of Action

The compound interacts with its targets through its three active sites. The hydroxyl, allylic, and aromatic groups present in the structure of this compound play a crucial role in its interaction with its targets . It has been reported to inhibit STAT3 activation , which is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .

Biochemical Pathways

The compound affects various biochemical pathways. It has been reported to be involved in the degradation of lignin-derived aromatic compounds . Phenol hydroxylase, an enzyme involved in the oxidative metabolism of phenol, converts phenol to catechol, which is then converted via the meta-pathway to 2-hydroxymuconic semialdehyde by the catechol 2,3-dioxygenase enzyme .

Pharmacokinetics

It is known that the compound has a simple structure, which emphasizes its potential impact in the synthesis of novel drugs . A study on a similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole, showed that it had an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with rheumatoid arthritis . It also exhibits potent anti-arthritic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced using hydrogen in the presence of a hydrogenation catalyst to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro and sulfonated derivatives

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLRJEPPCTUXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475550
Record name 4-(2-methoxyphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65109-82-2
Record name 4-(2-methoxyphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyphenyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenyl)phenol
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxyphenyl)phenol
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxyphenyl)phenol
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxyphenyl)phenol
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxyphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.